BenchChemオンラインストアへようこそ!

1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile

Monoamine oxidase MAO-B neurodegeneration

1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile (CAS 338964-96-8) belongs to the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile class—a versatile heterocyclic platform exploited in medicinal chemistry for enzyme inhibition and anticancer programs. The compound features a characteristic 1,5-disubstitution pattern: an N‑(3,4‑dichlorobenzyl) group and a C5‑(4‑methylphenyl) substituent, which together define a specific steric and electronic profile.

Molecular Formula C20H14Cl2N2O
Molecular Weight 369.25
CAS No. 338964-96-8
Cat. No. B2500214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile
CAS338964-96-8
Molecular FormulaC20H14Cl2N2O
Molecular Weight369.25
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C20H14Cl2N2O/c1-13-2-5-15(6-3-13)17-9-16(10-23)20(25)24(12-17)11-14-4-7-18(21)19(22)8-14/h2-9,12H,11H2,1H3
InChIKeySGYBVJPQYSHHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile (CAS 338964-96-8): A 1,5-Disubstituted 2-Oxopyridine-3-carbonitrile Scaffold for Specialized Procurement


1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile (CAS 338964-96-8) belongs to the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile class—a versatile heterocyclic platform exploited in medicinal chemistry for enzyme inhibition and anticancer programs [1]. The compound features a characteristic 1,5-disubstitution pattern: an N‑(3,4‑dichlorobenzyl) group and a C5‑(4‑methylphenyl) substituent, which together define a specific steric and electronic profile . This scaffold has been reported to exhibit activity against monoamine oxidase (MAO) isoforms and to demonstrate moderate antiproliferative effects in human tumor cell lines, positioning it as a distinct entry within the broader 2‑pyridone‑3‑carbonitrile chemical space [2].

Why In‑Class 2‑Oxopyridine‑3‑carbonitrile Derivatives Cannot Replace 1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile for Scientific Procurement


Minor structural variations among 2‑oxopyridine‑3‑carbonitrile derivatives translate into major shifts in biological target engagement. For instance, relocating the dichlorobenzyl substituent from the N1 to the C5 position (as in 1‑[(2,6‑dichlorophenyl)methyl]‑5‑(4‑methylphenyl)‑2‑oxo‑3‑pyridinecarbonitrile, CHEBI:105892) fundamentally alters the molecular shape and the orientation of the lipophilic chlorine atoms, which are critical for MAO‑B binding‑site complementarity [1]. Similarly, substituting the 3,4‑dichlorophenyl motif with a mono‑chloro or trifluoromethyl group (e.g., CAS 338964‑41‑3) modulates both enzyme inhibitory potency and cellular cytotoxicity profiles, as demonstrated in structure–activity relationship (SAR) studies on related 2‑oxopyridine carbonitrile libraries . Consequently, generic procurement of an in‑class analog without precise CAS verification risks introducing a compound with a qualitatively different pharmacological fingerprint, compromising experimental reproducibility and lead optimization campaigns.

Quantitative Product‑Specific Evidence Guide: 1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile


MAO‑B vs. MAO‑A Selectivity Profile (Class‑Level SAR Inference)

The 3,4‑dichlorobenzyl N1‑substituent and the 4‑methylphenyl C5‑substituent create a steric and electronic environment that favors the MAO‑B substrate cavity over the narrower MAO‑A active site. In closely related 2‑oxo‑1,2‑dihydro‑3‑pyridinecarbonitrile derivatives, this substitution pattern has been shown to yield selectivity indices (SI = IC₅₀ MAO‑A / IC₅₀ MAO‑B) greater than 10 [1]. Although direct, head‑to‑head quantitative data for CAS 338964‑96‑8 are not available in the peer‑reviewed primary literature, the compound is consistently reported to exhibit preferential MAO‑B inhibition, a behavior that aligns with the established SAR of the 1,5‑disubstituted 2‑oxopyridine‑3‑carbonitrile class [2].

Monoamine oxidase MAO-B neurodegeneration

Antiproliferative Activity in HeLa Cervical Adenocarcinoma Cells (Cross‑Study Comparable)

In cell viability assays, CAS 338964‑96‑8 demonstrated an IC₅₀ of approximately 226 µg/mL against HeLa human cervical adenocarcinoma cells [1]. While this level of activity is classified as moderate, it provides a concrete quantitative benchmark that can be directly compared with structurally related 2‑oxopyridine‑3‑carbonitrile analogs. For example, certain 1,4,6‑trisubstituted congeners have exhibited IC₅₀ values in the low micromolar range against HT‑29 colon carcinoma cells (e.g., analog 24: 2.5‑fold more active than doxorubicin), highlighting the potency differential that distinct substitution patterns can confer [2]. The HeLa IC₅₀ of 226 µg/mL for the 1,5‑disubstituted scaffold therefore provides a reference point for SAR‑driven procurement: laboratories requiring sub‑micromolar potency should prioritize 1,4,6‑substituted analogs, while programs focused on 1,5‑substituted MAO‑B pharmacology can select CAS 338964‑96‑8 with full awareness of its cytotoxic profile [1].

Anticancer HeLa cytotoxicity

Physicochemical Differentiation: Lipophilicity and Crystallinity vs. Close Analogs

The predicted boiling point of CAS 338964‑96‑8 is 552.5 ± 50.0 °C, and the molecular weight is 369.24 g/mol . In comparison, the mono‑chloro analog 1‑(4‑chlorobenzyl)‑5‑(4‑methylphenyl)‑2‑oxo‑1,2‑dihydro‑3‑pyridinecarbonitrile (CAS 338964‑91‑3) has a lower molecular weight and reduced halogen‑driven lipophilicity, while the 6‑phenyl regioisomer (CAS 339108‑80‑4) maintains identical substituent atoms but rearranges the phenyl group from C5 to C6, altering the molecular dipole and solid‑state packing . These structural nuances directly influence chromatographic retention, solubility in DMSO/aqueous buffers, and crystallization behavior—practical parameters that govern compound handling in high‑throughput screening and in vivo formulation. The 3,4‑dichloro pattern on the benzyl ring of CAS 338964‑96‑8 provides a unique lipophilic signature (estimated cLogP ≈ 4.5–5.0) that is not replicated by meta‑ or para‑mono‑chloro analogs .

Lipophilicity cLogP solid-state properties

Best Research and Industrial Application Scenarios for 1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile


MAO‑B‑Focused Neurodegenerative Disease Probe Development

Based on its structural features that favor MAO‑B selectivity (Section 3, Evidence 1), CAS 338964‑96‑8 is well suited as a starting scaffold for the development of reversible MAO‑B inhibitors targeting Parkinson's disease. Researchers can use this compound as a reference for SAR exploration around the 3,4‑dichlorobenzyl and 4‑methylphenyl motifs, comparing selectivity indices against established MAO‑B inhibitors such as selegiline and rasagiline [1].

Cytotoxicity Reference Standard for 1,5‑Disubstituted 2‑Oxopyridine‑3‑carbonitrile Libraries

The documented HeLa IC₅₀ of ~226 µg/mL (Section 3, Evidence 2) enables this compound to serve as a cross‑study calibration standard. Procurement for oncology screening panels can utilize CAS 338964‑96‑8 as a 'moderate‑activity' benchmark, against which the potency of newly synthesized 1,5‑disubstituted analogs can be quantitatively compared [2].

Physicochemical Profiling and Pre‑formulation Screening

The distinct lipophilicity imparted by the 3,4‑dichlorobenzyl group (Section 3, Evidence 3) makes this compound a candidate for parallel artificial membrane permeability assays (PAMPA) and kinetic solubility determinations. Its physicochemical properties are sufficiently differentiated from mono‑chloro and trifluoromethyl analogs to justify its inclusion in pre‑formulation panels aimed at establishing structure‑property relationships (SPR) for the 2‑oxopyridine‑3‑carbonitrile class .

Synthetic Intermediate for Diversified Heterocyclic Libraries

The 3‑carbonitrile group provides a versatile synthetic handle for further derivatization (e.g., hydrolysis to amide, reduction to amine, or cycloaddition to tetrazole). CAS 338964‑96‑8 can be procured as a key intermediate in the generation of focused libraries for hit‑to‑lead programs, particularly where dual MAO inhibition and antiproliferative activity is sought [1].

Quote Request

Request a Quote for 1-[(3,4-Dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.